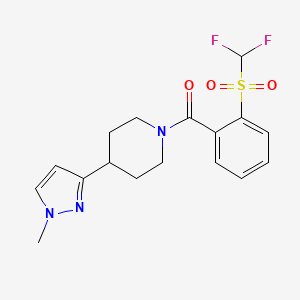

![molecular formula C7H7F2N3O4 B2465547 [3-(二氟甲基)-5-甲基-4-硝基-1H-吡唑-1-基]乙酸 CAS No. 925607-46-1](/img/structure/B2465547.png)

[3-(二氟甲基)-5-甲基-4-硝基-1H-吡唑-1-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C7H7F2N3O4 and a molecular weight of 235.14 . It is used for proteomics research .

Synthesis Analysis

The synthesis of this compound is part of a broader field of research that has seen significant advances in difluoromethylation processes . Unique synthesis routes had to be developed for five-membered heterocyclic systems with a special substitution pattern . These routes rely on methods such as the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC1=C(C(=NN1CC(=O)O)C(F)F)N+[O-] .Chemical Reactions Analysis

The compound is part of a class of fungicidally active succinate dehydrogenase inhibitors . The chemical reactions involved in its synthesis are part of the broader field of difluoromethylation processes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.14 and a molecular formula of C7H7F2N3O4 .科学研究应用

化学反应和合成

- 类似吡唑衍生物与亚硝酸钠在乙酸中的反应已经得到研究,表明[3-(二氟甲基)-5-甲基-4-硝基-1H-吡唑-1-基]乙酸具有化学转化的潜力 (Yakovlev 等,2013).

缓蚀

- 结构相似的吡唑啉衍生物已被研究作为酸性介质中低碳钢的缓蚀剂。这表明[3-(二氟甲基)-5-甲基-4-硝基-1H-吡唑-1-基]乙酸在保护金属表面方面具有潜在应用 (Lgaz 等,2018).

抗真菌活性

- 一项关于与目标化合物密切相关的 3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺的研究表明具有显着的抗真菌活性,表明具有潜在的生物医学应用 (Du 等,2015).

催化应用

- 具有吡唑衍生物的化合物已被用作各种化学反应中的催化剂,表明[3-(二氟甲基)-5-甲基-4-硝基-1H-吡唑-1-基]乙酸可能具有类似的应用 (Xie 等,2014).

抗菌和抗炎活性

- 对各种吡唑啉衍生物的研究揭示了它们的抗菌和抗炎特性,这可能也与目标化合物有关 (Narayana 等,2009).

合成和结构分析

- 相关吡唑化合物的合成和结构分析提供了对[3-(二氟甲基)-5-甲基-4-硝基-1H-吡唑-1-基]乙酸的潜在合成途径和结构特征的见解 (Peters 等,2009).

未来方向

作用机制

Target of Action

The primary target of [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to the cessation of energy production in the cells .

Biochemical Pathways

The inhibition of SDH affects the tricarboxylic acid (TCA) cycle or Krebs cycle, a crucial biochemical pathway involved in cellular respiration . The TCA cycle is responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide, water, and energy. The inhibition of SDH disrupts this process, leading to a decrease in energy production and potentially cell death .

Result of Action

The inhibition of SDH by [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid leads to a disruption in energy production within the cell . This can result in cell death, particularly in cells that are heavily reliant on the TCA cycle for energy production .

生化分析

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly as an intermediate in the production of fungicides . It interacts with the enzyme succinate dehydrogenase (SDHI), inhibiting its function . This interaction is crucial in the compound’s role as a fungicide, as it disrupts the mitochondrial respiration chain in fungi .

Cellular Effects

The effects of [3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid on cells are primarily related to its inhibition of succinate dehydrogenase . This inhibition disrupts cellular metabolism, particularly in fungi, affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of [3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid involves its binding to the enzyme succinate dehydrogenase, inhibiting its function . This inhibition disrupts the mitochondrial respiration chain, leading to changes in gene expression and cellular metabolism .

属性

IUPAC Name |

2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O4/c1-3-6(12(15)16)5(7(8)9)10-11(3)2-4(13)14/h7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHAPRAGZZKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)

![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)